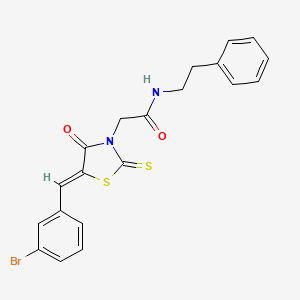
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a derivative of pyrrolidine carboxamide, which is a class of compounds known for their diverse biological activities. The presence of a 4-chlorophenyl group and a thiophene moiety suggests potential for interaction with biological targets, possibly through hydrogen bonding and pi-pi interactions.
Synthesis Analysis
The synthesis of related chlorophenyl pyrrolidine carboxamide derivatives has been reported in the literature. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with aminochlorobenzenes . Similarly, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which included various substituents on the benzene ring . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate thiophene-2-carboxamide moiety.
Molecular Structure Analysis
The molecular structure of chlorophenyl pyrrolidine carboxamide derivatives can be complex, with potential for various intramolecular and intermolecular interactions. For example, the crystal structure of a related compound showed significant hydrogen bonding interactions . X-ray diffraction analysis has been used to unambiguously assign the structure of similar compounds . These techniques would be essential in determining the precise molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of chlorophenyl pyrrolidine carboxamides can be influenced by the substituents present on the benzene ring and the pyrrolidine moiety. The presence of electron-withdrawing groups, such as chloro substituents, can affect the electron density of the molecule and thus its reactivity in chemical reactions . The synthesis of related compounds often involves amide bond formation, which is a key reaction in the synthesis of carboxamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl pyrrolidine carboxamides can vary widely depending on the specific substituents and structure. Melting temperatures (Tm) have been shown to depend on lattice energy and molecular symmetry, with the possibility of predicting Tm values from linear regression of these variables . The antioxidant activity of related compounds has been evaluated, with some derivatives showing higher activity than ascorbic acid . These properties would be important to consider when analyzing this compound.
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds with structural similarities have been synthesized and evaluated for their potential antimicrobial activities. For instance, a series of compounds including thiophene derivatives have been tested against various bacterial and fungal strains, indicating the potential of such chemicals in developing new antimicrobial agents (Desai et al., 2011).
Anticonvulsant Properties
Thiophene-3-carboxamides and related compounds have been studied for their anticonvulsant properties. The structural elucidation and hydrogen bonding patterns of anticonvulsant enaminones, including those with chlorophenyl groups, highlight their significance in designing new anticonvulsant drugs (Kubicki et al., 2000).
Anticancer Research
New thiophene derivatives have been synthesized and assessed for their anticancer activity. The research into thiophene-2-carboxamide derivatives showcases the exploration of these compounds in targeting cancer cell lines, with specific derivatives showing good inhibitory activity against several cancer cell types (Atta et al., 2021).
Antioxidant Properties
Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated the antioxidant potential of such compounds. Some of these derivatives have been identified as potent antioxidants, with activities comparable or superior to known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Drug Design and Development
The molecular interaction studies of compounds structurally related to the specified chemical with specific receptors, such as the CB1 cannabinoid receptor, provide insights into drug design and development processes. Such research aids in understanding how modifications in chemical structures can influence binding affinities and pharmacological responses (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTJGLKGCZQAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)
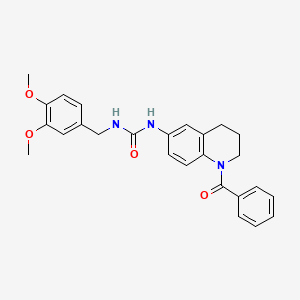
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)
![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)
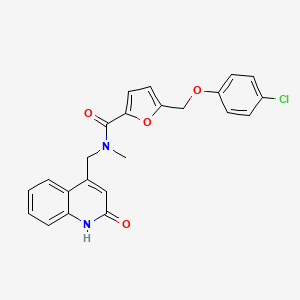
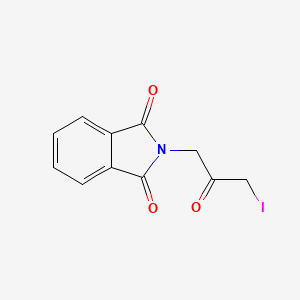
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)
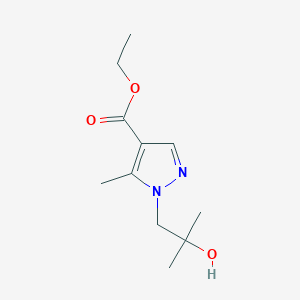
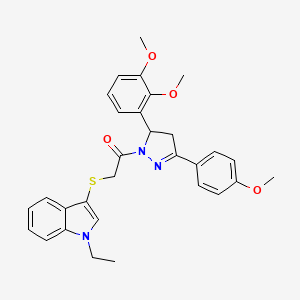
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)
![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)
![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)

